molecular formula C8H13F3N2O2 B1492842 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 1861847-50-8

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1492842
CAS No.: 1861847-50-8
M. Wt: 226.2 g/mol
InChI Key: NMENWQSXYFNAQR-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-hydroxy-4-(trifluoromethyl)piperidine with an appropriate amino acid derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Safety measures and environmental considerations are also taken into account to minimize waste and ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards its targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Hydroxy-4-(trifluoromethyl)piperidine

  • 2-Aminoethan-1-one

  • Piperidine derivatives

Uniqueness: 2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one stands out due to its combination of functional groups and its potential applications across various fields. Its trifluoromethyl group provides unique chemical properties that are not found in many other compounds.

Properties

IUPAC Name

2-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)1-3-13(4-2-7)6(14)5-12/h15H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMENWQSXYFNAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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